2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
Overview
Description
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a synthetic compound that belongs to the indole family. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound features a bromine atom at the 5-position of the indole ring, which can influence its reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid typically involves the bromination of indole derivatives followed by acylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: Similar structure but with a different substitution pattern.
2-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid: Fluorine atom instead of bromine.
2-(5-Chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid: Chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 5-position of the indole ring in 2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid imparts unique reactivity and biological properties compared to its analogs. This makes it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
2-(5-bromo-2-oxo-3H-indol-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-7-1-2-8-6(3-7)4-9(13)12(8)5-10(14)15/h1-3H,4-5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNISCPPITVNTQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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